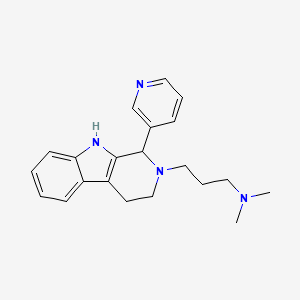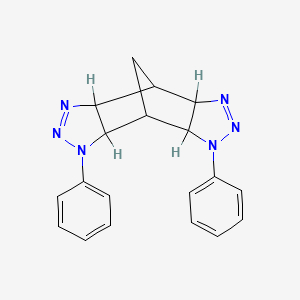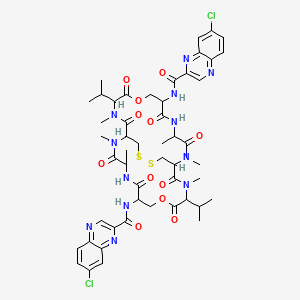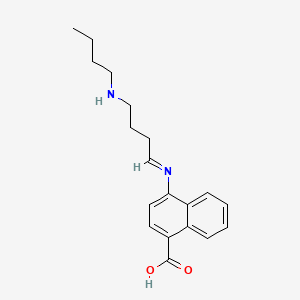
2,6-dichloro-10H-acridin-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 406616 is a compound known for its applications in scientific research, particularly in the fields of chemistry and biology. It is often used in studies related to immunology and cell biology due to its specific reactivity and binding properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NSC 406616 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:
Step 1: Preparation of the starting material through a series of chemical reactions involving reagents such as sodium azide and dimethyl sulfoxide.
Step 2: Formation of intermediate compounds through reactions like nucleophilic substitution and cyclization.
Step 3: Final synthesis of NSC 406616 by reacting the intermediate compounds under specific conditions, such as controlled temperature and pH.
Industrial Production Methods: In an industrial setting, the production of NSC 406616 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions: NSC 406616 undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized products.
Reduction: Can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: Participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of NSC 406616.
Aplicaciones Científicas De Investigación
NSC 406616 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and chemical analysis.
Biology: Employed in studies involving cell signaling and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of NSC 406616 involves its interaction with specific molecular targets, such as proteins and enzymes. It can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various cellular pathways, leading to changes in cell behavior and function.
Comparación Con Compuestos Similares
NSC 406616 can be compared with other similar compounds based on its chemical structure and reactivity:
Similar Compounds: Compounds like NSC 406615 and NSC 406617 share structural similarities with NSC 406616.
Uniqueness: NSC 406616 is unique in its specific binding properties and reactivity, making it particularly useful in certain research applications.
Propiedades
Número CAS |
7497-53-2 |
|---|---|
Fórmula molecular |
C13H7Cl2NO |
Peso molecular |
264.10 g/mol |
Nombre IUPAC |
2,6-dichloro-10H-acridin-9-one |
InChI |
InChI=1S/C13H7Cl2NO/c14-7-2-4-11-10(5-7)13(17)9-3-1-8(15)6-12(9)16-11/h1-6H,(H,16,17) |
Clave InChI |
XZQOGWRQSKDVJW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)NC3=C(C2=O)C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


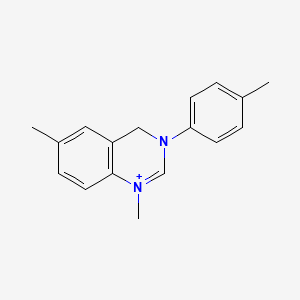
acetate](/img/structure/B12800057.png)


![1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone](/img/structure/B12800069.png)
